molecular formula C8H14ClF2N B2432538 [(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride CAS No. 2580103-47-3

[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2432538
CAS No.: 2580103-47-3
M. Wt: 197.65
InChI Key: UGUIQCCFBFDDFX-VOLNJMMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a difluorocyclobutyl moiety, making it structurally unique and potentially useful in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride typically involves several steps, starting from commercially available precursors. The key steps include the formation of the cyclopropyl and difluorocyclobutyl groups, followed by their coupling to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of polar aprotic solvents and appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 2,6-Difluorophenyl isothiocyanate
  • 2,2′-Bipyridyl

Uniqueness

[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride is unique due to its specific structural features, such as the difluorocyclobutyl and cyclopropyl groups. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

[(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)2-6(3-8)7-1-5(7)4-11;/h5-7H,1-4,11H2;1H/t5-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUIQCCFBFDDFX-VOLNJMMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2CC(C2)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2CC(C2)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.